
Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester: is an organic compound that belongs to the class of esters. It is a derivative of decanoic acid, which is a saturated fatty acid. This compound is characterized by the presence of an acetyloxy group at the 9th position and a bromine atom at the 2nd position on the decanoic acid chain, with a methyl ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester typically involves the esterification of decanoic acid with methanol in the presence of an acid catalyst. The acetyloxy group can be introduced through acetylation reactions, and the bromine atom can be added via bromination reactions. The general steps are as follows:
Esterification: Decanoic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid to form methyl decanoate.
Acetylation: The methyl decanoate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetyloxy group.
Bromination: Finally, the compound is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2nd position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines can be used under basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Industry: The compound is used in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester involves its interaction with biological molecules and enzymes. The ester functional group can be hydrolyzed by esterases, releasing the active decanoic acid derivative. The bromine atom and acetyloxy group can participate in various biochemical reactions, potentially affecting cellular pathways and molecular targets such as receptors and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl decanoate: Lacks the acetyloxy and bromine substituents.
Methyl 9-oxodecanoate: Contains a keto group instead of the acetyloxy group.
Methyl caprate: Another name for methyl decanoate, without additional functional groups.
Uniqueness
Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester is unique due to the presence of both the acetyloxy and bromine substituents, which confer distinct chemical and biological properties. These functional groups allow for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
479030-48-3 |
|---|---|
Molekularformel |
C13H23BrO4 |
Molekulargewicht |
323.22 g/mol |
IUPAC-Name |
methyl 9-acetyloxy-2-bromodecanoate |
InChI |
InChI=1S/C13H23BrO4/c1-10(18-11(2)15)8-6-4-5-7-9-12(14)13(16)17-3/h10,12H,4-9H2,1-3H3 |
InChI-Schlüssel |
GPNFXMNEMCLAEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCCC(C(=O)OC)Br)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


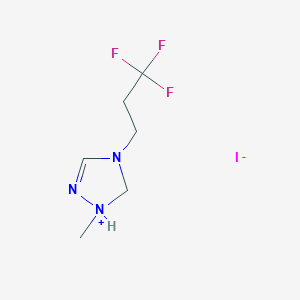
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)
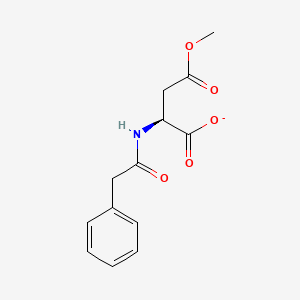
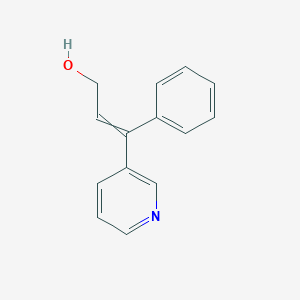
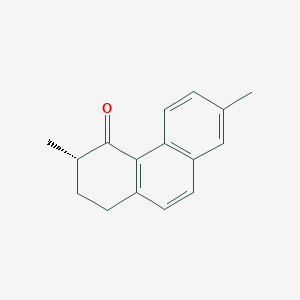
![Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol](/img/structure/B14255784.png)
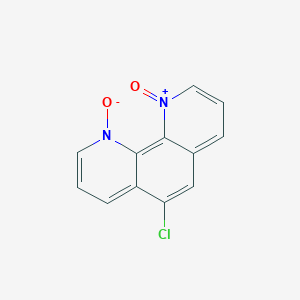
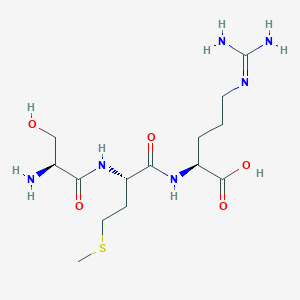
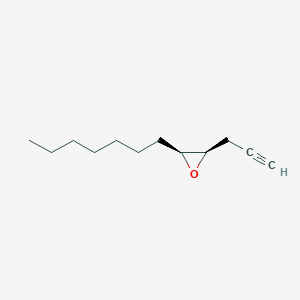
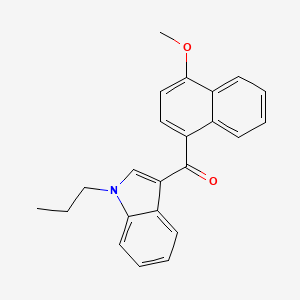
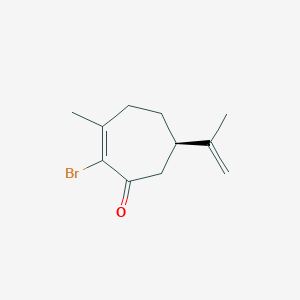
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)
![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)

